![molecular formula C19H21N3O B15101603 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole](/img/structure/B15101603.png)
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole
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Overview
Description
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole involves several steps. One common synthetic route includes the reaction of 2-methylindole with a pyridine derivative in the presence of a morpholine group. The reaction conditions typically involve the use of a suitable solvent, such as toluene, and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole can be compared with other indole derivatives, such as:
2-methyl-1H-indole: A simpler indole derivative with fewer functional groups.
3-methylindole: Another indole derivative with a different substitution pattern.
2-methyl-3-(pyridin-3-yl)-1H-indole: Similar to the compound but lacks the morpholine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2-Methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in relation to cancer treatment and neurological disorders. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. The morpholine and pyridine moieties are introduced through nucleophilic substitutions or coupling reactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that this compound has an IC50 value in the nanomolar range against A549 lung cancer cells, indicating potent activity (IC50 = 25.3 ± 4.6 nM) .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways crucial for cell proliferation and survival. Molecular docking studies suggest that it interacts with key proteins involved in tumor growth, such as FGFR1 and IDO1, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indole scaffold significantly influence biological activity. For example:
- Substituents at the 4-position : The presence of electron-withdrawing groups enhances potency.
- Morpholine and pyridine groups : These moieties contribute to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Compound | Structure | IC50 (nM) | Target |
---|---|---|---|
A | A | 25.3 ± 4.6 | FGFR1 |
B | B | 69.1 ± 19.8 | IDO1 |
Study 1: Antiproliferative Activity
In a study involving various indole derivatives, compound A demonstrated a preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, suggesting selectivity in targeting cancerous cells while sparing normal tissues .
Study 2: Molecular Docking
Molecular docking studies revealed that the indole scaffold effectively binds to the hydrophobic pocket of target proteins, facilitating the inhibition of their activity. This binding affinity correlates with the observed biological activities .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]morpholine |
InChI |
InChI=1S/C19H21N3O/c1-14-18(16-6-2-3-7-17(16)21-14)19(15-5-4-8-20-13-15)22-9-11-23-12-10-22/h2-8,13,19,21H,9-12H2,1H3 |
InChI Key |
ORRPPIQZKSMRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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